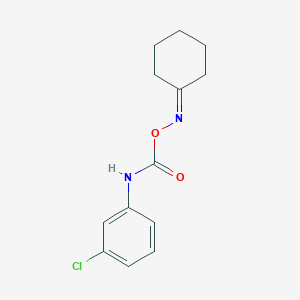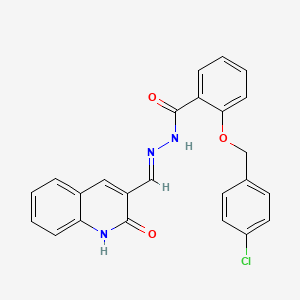
2-((4-Chlorobenzyl)oxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline moiety, a benzohydrazide core, and a chlorobenzyl ether group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide typically involves multiple steps:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of Quinoline Moiety: The benzohydrazide is then reacted with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the hydrazone linkage.
Etherification: The final step involves the reaction of the intermediate product with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl ether group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde.
Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
科学研究应用
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and processes, particularly those involving hydrazone and quinoline chemistry.
Industrial Applications:
作用机制
The mechanism of action of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the chlorobenzyl ether group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
- 2((4-Methylbenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Fluorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Bromobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
Uniqueness
The uniqueness of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide lies in the presence of the chlorobenzyl ether group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity to biological targets. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
属性
CAS 编号 |
881660-25-9 |
|---|---|
分子式 |
C24H18ClN3O3 |
分子量 |
431.9 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18ClN3O3/c25-19-11-9-16(10-12-19)15-31-22-8-4-2-6-20(22)24(30)28-26-14-18-13-17-5-1-3-7-21(17)27-23(18)29/h1-14H,15H2,(H,27,29)(H,28,30)/b26-14+ |
InChI 键 |
YCAJZBKKBDZYKC-VULFUBBASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


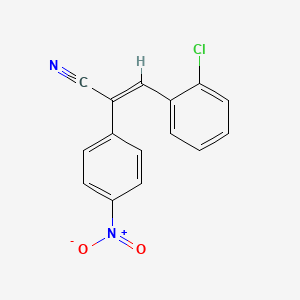
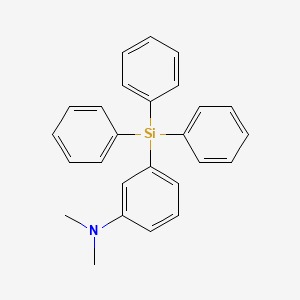
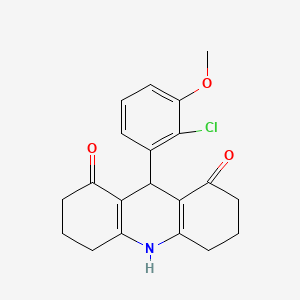


![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
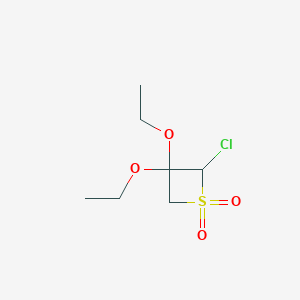
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)

